N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethylpiperazine moiety, a phenoxyacetamide group, and an oxadiazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with an isatoic anhydride in a NaOH–DMSO medium at ambient temperature.
Introduction of the Piperazine Moiety: The ethylpiperazine group can be introduced by reacting 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under specific conditions.
Coupling Reactions: The final step involves coupling the synthesized oxadiazole and piperazine intermediates with a phenoxyacetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Used in the synthesis of various pharmaceuticals and dyes.
2-(1,2,4-Oxadiazol-5-yl)anilines: Synthesized via reactions involving amidoximes and isatoic anhydrides.
N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine:
Uniqueness
N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H31N5O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H31N5O3/c1-3-29-14-16-30(17-15-29)13-12-26-23(31)18-32-22-10-8-21(9-11-22)25-27-24(28-33-25)20-6-4-19(2)5-7-20/h4-11H,3,12-18H2,1-2H3,(H,26,31) |
InChI Key |
YGVBWCBQWNDHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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